molecular formula C12H8FNO B7837857 2-(3-Fluorophenyl)nicotinaldehyde

2-(3-Fluorophenyl)nicotinaldehyde

Cat. No. B7837857
M. Wt: 201.20 g/mol
InChI Key: KHMKXCIRSSCOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Nicotinaldehyde is used in the synthesis of various heterocyclic compounds with potential antiviral activities. For instance, reactions of nicotinaldehyde with 2-cyanoethanethioamide produce thieno[2,3-b]pyridine derivatives (Attaby et al., 2007).
  • Methodology for Synthesizing Nicotine Analogues : It serves as a starting material for the synthesis of nicotine and its analogues, utilizing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes et al., 2009).

Applications in Biological Studies

  • In Molecular Switches : Nicotinaldehyde is used in creating molecular switches based on redox reactions, important for biological applications like biosensors (Yan et al., 2005).
  • Study of Nicotinamidases : It acts as a competitive inhibitor of nicotinamidases, enzymes involved in NAD+ metabolism, with implications in understanding microbial growth and aging (French et al., 2010).

Analytical and Detection Applications

  • Use in Scintillation Autography : Nicotinaldehyde is utilized in methods like fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels (Bonner & Laskey, 1974).

Synthesis of Medicinal Compounds

  • Synthesis of Antifungal Agents : Derivatives of 2-aminonicotinamide, synthesized from nicotinaldehyde, show potential as antifungal agents against various fungal species (Ni et al., 2017).
  • Design of Antitumor Agents : Nicotinaldehyde derivatives have been synthesized and evaluated for cytotoxic activity, leading to the development of new anticancer drug candidates (Chou et al., 2010).

Spectroscopy and Structural Analysis

  • Vibrational Analysis in Spectroscopy : Fourier transform Raman and infrared spectra of nicotinaldehyde are used for vibrational analysis, aiding in the structural understanding of the molecule (Jose & Mohan, 2006).

Diverse Chemical Reactions

  • In Condensation Reactions : It is involved in Claisen-Schmidt condensation reactions for synthesizing compounds with antimicrobial and α-glucosidase inhibitory activities (Bhimapaka et al., 2020).

properties

IUPAC Name

2-(3-fluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMKXCIRSSCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.